molecular formula C11H12N2O2 B6257895 3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea CAS No. 69922-04-9

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea

Cat. No.: B6257895
CAS No.: 69922-04-9
M. Wt: 204.22 g/mol
InChI Key: CXSJDWWAFALWCH-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea is an organic compound with a unique structure that combines a phenyl group, a methyl group, and a prop-2-yn-1-yloxy group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea typically involves the reaction of 3-methyl-1-phenylurea with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide at room temperature until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenylurea: Lacks the prop-2-yn-1-yloxy group, resulting in different chemical properties and reactivity.

    1-phenyl-3-(prop-2-yn-1-yloxy)urea: Similar structure but without the methyl group, affecting its biological activity and applications.

    3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)thiourea:

Uniqueness

3-methyl-1-phenyl-3-(prop-2-yn-1-yloxy)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

69922-04-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-methyl-3-phenyl-1-prop-2-ynoxyurea

InChI

InChI=1S/C11H12N2O2/c1-3-9-15-13(2)11(14)12-10-7-5-4-6-8-10/h1,4-8H,9H2,2H3,(H,12,14)

InChI Key

CXSJDWWAFALWCH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=CC=C1)OCC#C

Purity

95

Origin of Product

United States

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